6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 and have since been widely studied for their medicinal properties . This particular compound is notable for its unique structure, which includes an acetyl group, a hydroxy group, a methyl group, and a phenyl group attached to the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one typically involves the Pechmann reaction, a well-known method for producing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For this compound, 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate are used as starting materials, with sulfuric acid as the catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the acetyl group produces an alcohol .
Scientific Research Applications
6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, perfumes, and optical brighteners.
Mechanism of Action
The mechanism of action of 6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Umbelliferone: Known for its antioxidant properties.
Esculetin: Studied for its anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H14O4 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
6-acetyl-5-hydroxy-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C18H14O4/c1-10-8-14-17(18(21)16(10)11(2)19)13(9-15(20)22-14)12-6-4-3-5-7-12/h3-9,21H,1-2H3 |
InChI Key |
JFIUEDSTMHEBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1C(=O)C)O |
Origin of Product |
United States |
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